7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid diphenyl methyl ester

Description

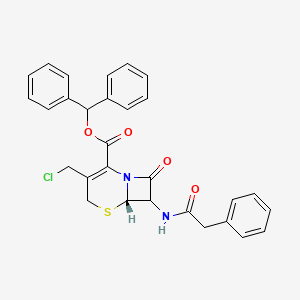

7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid diphenyl methyl ester (CAS: 70035-75-5, C₂₉H₂₅ClN₂O₄S) is a cephalosporin derivative characterized by a phenylacetamido group at the C7 position, a chloromethyl substituent at C3, and a diphenyl methyl ester at the C4-carboxylic acid position. This compound is primarily utilized as a synthetic intermediate in the production of β-lactam antibiotics, leveraging its chloromethyl group for further functionalization . Its diphenyl methyl ester moiety enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and stability against enzymatic hydrolysis .

Properties

Molecular Formula |

C29H25ClN2O4S |

|---|---|

Molecular Weight |

533.0 g/mol |

IUPAC Name |

benzhydryl (6S)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C29H25ClN2O4S/c30-17-22-18-37-28-24(31-23(33)16-19-10-4-1-5-11-19)27(34)32(28)25(22)29(35)36-26(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,24,26,28H,16-18H2,(H,31,33)/t24?,28-/m0/s1 |

InChI Key |

BCMPVBNNIHFSLU-AZKKKJBWSA-N |

Isomeric SMILES |

C1C(=C(N2[C@@H](S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester involves several key steps:

Starting Material: The synthesis begins with penicillin G potassium salt.

Esterification: Penicillin G potassium salt is reacted with 4-methoxybenzyl chloride to form penicillin G 4-methoxybenzyl ester.

Oxidation: The ester is then oxidized using peracetic acid to obtain penicillin G sulfoxide p-methoxybenzyl ester.

Ring Opening: The sulfoxide ester is treated with 2-mercaptobenzothiazole and phenylsulfinic acid to produce a ring-opening intermediate.

Chlorination: The intermediate is chlorinated using chlorine gas.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same steps as described above but optimized for higher yields and cost-effectiveness. The process includes careful control of reaction conditions such as temperature, pressure, and pH to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Peracetic acid, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

Sulfoxides and Sulfones: Formed through oxidation.

Amines and Alcohols: Formed through reduction.

Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

-

Antimicrobial Activity :

- The cephem structure is known for its broad-spectrum antibacterial properties. Research indicates that compounds similar to 7-Phenylacetamido-3-chloromethyl-3-cephem can effectively inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

- Anticancer Potential :

- Anti-inflammatory Effects :

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 7-Phenylacetamido-3-chloromethyl-3-cephem against various bacterial strains. The results demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range.

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound. It was found to inhibit the proliferation of human cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values indicating potent cytotoxic effects. The study highlighted its potential as a lead compound in developing new anticancer drugs .

Mechanism of Action

The compound exerts its effects by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) located on the bacterial cell membrane. By binding to these proteins, the compound disrupts the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to cell lysis and ultimately the death of the bacterial cell .

Comparison with Similar Compounds

Cephalexin (7-(D-2-Amino-2-phenylacetamido)-3-methyl-3-cephem-4-carboxylic acid)

- Structural Differences :

- Synthesis: Cephalexin synthesis employs a 4-chlorobutyryl group as a protective group for the amino acid precursor, leading to racemization challenges during coupling reactions. In contrast, the target compound’s diphenyl methyl ester is introduced via multi-step reactions involving PCl₅ and trifluoroacetic acid, avoiding racemization .

- Applications :

7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenyl methyl ester

- Structural Differences :

- Replaces the chloromethyl group at C3 with a hydroxyl group .

- Reactivity :

- Applications :

Benzhydryl Ester Derivatives

- Structural Differences :

- Substitutes the diphenyl methyl ester with a benzhydryl ester (e.g., (6R,7R)-3-formyl-8-oxo-7t-(2-phenylacetamido)-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid benzhydryl ester).

- This property is exploited in prodrug design to delay activation. The diphenyl methyl ester in the target compound offers a balance between lipophilicity and hydrolysis rate .

Data Table: Key Comparative Properties

| Compound Name | C3 Substituent | C4 Ester Group | Molecular Formula | Key Applications |

|---|---|---|---|---|

| Target Compound | Chloromethyl | Diphenyl methyl | C₂₉H₂₅ClN₂O₄S | Antibiotic intermediate, synthesis |

| Cephalexin | Methyl | None (carboxylic acid) | C₁₆H₁₇N₃O₄S | Oral antibiotic |

| 3-Hydroxy Analog | Hydroxy | Diphenyl methyl | C₂₈H₂₅N₂O₅S | Research intermediate |

| Benzhydryl Ester Derivative | Formyl | Benzhydryl | C₂₉H₂₅N₂O₅S | Prodrug research |

Biological Activity

7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid diphenyl methyl ester (commonly referred to as GCLE) is a synthetic compound belonging to the cephalosporin class of antibiotics. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial applications.

| Property | Value |

|---|---|

| CAS Number | 64308-63-0 |

| Molecular Formula | C24H26ClN2O4 |

| Molecular Weight | 442.92 g/mol |

| Density | 1.184 g/cm³ |

| Boiling Point | 491.2 °C at 760 mmHg |

| Flash Point | 246.3 °C |

Synthesis

The synthesis of GCLE involves several steps, starting from penicillin G potassium salt and utilizing various reagents such as p-methoxybenzyl chloride and peracetic acid. The process includes chlorination and ring-closing reactions, ultimately yielding the desired compound with specific structural characteristics conducive to biological activity .

Antimicrobial Properties

The primary biological activity of GCLE lies in its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The cephalosporin derivatives are known for their ability to inhibit bacterial cell wall synthesis, which is crucial for their effectiveness as antibiotics.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various cephalosporin derivatives, including GCLE, against a range of bacterial strains. Results indicated that GCLE exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like cefazolin .

- In Vitro Testing :

GCLE functions by binding to penicillin-binding proteins (PBPs) within bacterial cells, inhibiting the transpeptidation enzyme responsible for cross-linking peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and death, making it effective against susceptible bacterial strains.

Cytotoxicity and Safety Profile

While GCLE shows promising antibacterial activity, its cytotoxic effects on human cells have also been studied. In assays using non-malignant COS-7 cell lines, GCLE demonstrated a selective cytotoxic profile, indicating a lower risk of harming human cells compared to traditional antibiotics .

Summary of Findings

- Antimicrobial Activity : Effective against multiple bacterial strains.

- Mechanism of Action : Inhibition of cell wall synthesis via PBPs.

- Cytotoxicity : Lower toxicity towards human cells compared to conventional antibiotics.

Future Directions

Ongoing research aims to explore the potential modifications of GCLE to enhance its efficacy and reduce side effects. Investigations into its use in combination therapies are also being considered to combat antibiotic resistance.

Q & A

Q. What methodologies validate the absence of genotoxic impurities (e.g., alkyl chlorides) in the final product?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.